1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of the cyclopropylmethyl and iodo groups in the structure of this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors such as 4-aminopyrimidines with hydrazine derivatives under reflux conditions.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino, 3-thio, or 3-alkoxy derivatives of the pyrazolo[3,4-d]pyrimidine core.
Oxidation Products: Oxidized derivatives such as N-oxides or sulfoxides.
Reduction Products: Deiodinated derivatives or reduced forms of the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
8-(1H-Pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one: Potent kinase inhibitor.
Uniqueness
1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the cyclopropylmethyl and iodo groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile building block for the synthesis of novel bioactive compounds and its application in various scientific research fields.
Properties
Molecular Formula |
C9H10IN5 |
---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H10IN5/c10-7-6-8(11)12-4-13-9(6)15(14-7)3-5-1-2-5/h4-5H,1-3H2,(H2,11,12,13) |
InChI Key |
SHYGAPGPWVGJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=NC=NC(=C3C(=N2)I)N |
Origin of Product |
United States |
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